molecular formula C8H4N2O2 B14211840 [1,2]Oxazolo[3,4-e][2,1]benzoxazole CAS No. 831222-24-3

[1,2]Oxazolo[3,4-e][2,1]benzoxazole

Cat. No.: B14211840
CAS No.: 831222-24-3
M. Wt: 160.13 g/mol
InChI Key: WMXJZOMFHMZNNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2]Oxazolo[3,4-e][2,1]benzoxazole is a fused bicyclic heterocyclic compound comprising two oxazole rings condensed with a benzene moiety. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry, particularly for immunosuppressive and anti-inflammatory applications. The compound’s reactivity and biological activity are influenced by the positioning of nitrogen and oxygen atoms within the fused ring system, which can modulate interactions with enzymatic targets such as cyclooxygenases (COX) or immune cell receptors .

Properties

CAS No.

831222-24-3

Molecular Formula

C8H4N2O2

Molecular Weight

160.13 g/mol

IUPAC Name

[1,2]oxazolo[3,4-e][2,1]benzoxazole

InChI

InChI=1S/C8H4N2O2/c1-2-7-6(4-12-9-7)8-5(1)3-11-10-8/h1-4H

InChI Key

WMXJZOMFHMZNNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NOC=C2C3=NOC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2]Oxazolo[3,4-e][2,1]benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with aldehydes or ketones, followed by cyclization to form the benzoxazole ring. The oxazole ring can then be introduced through further cyclization reactions involving suitable reagents such as isothiocyanates or ortho-esters .

Industrial Production Methods

Industrial production of this compound may involve the use of metal catalysts or nanocatalysts to enhance reaction efficiency and yield. Ionic liquid catalysts and other eco-friendly techniques are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

[1,2]Oxazolo[3,4-e][2,1]benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

[1,2]Oxazolo[3,4-e][2,1]benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,2]Oxazolo[3,4-e][2,1]benzoxazole involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to engage in π-π stacking and hydrogen bonding interactions with biological targets. These interactions can inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituents : The lack of bulky substituents in this compound may reduce steric hindrance, favoring interactions with flat enzymatic pockets (e.g., COX-2) compared to bulkier analogs like 10f .

Immunosuppressive Activity

  • HWA-486 (Leflunomide): A COX-2 inhibitor with non-cytotoxic immunosuppressive effects, targeting autoimmune lymphocytes. Its mechanism involves dihydroorotate dehydrogenase (DHODH) inhibition, reducing pyrimidine synthesis .
  • RM-33 : Suppresses polyclonal antibody production in murine models, likely via interleukin-2 (IL-2) pathway modulation .

Anti-Inflammatory Activity

  • Parecoxib : A registered COX-2 inhibitor with high selectivity (IC50 COX-2: 0.005 µM vs. COX-1: >100 µM), reducing prostaglandin synthesis .
  • Compound 8g : Inhibits adjuvant-induced inflammation in mice by 70% at 10 mg/kg, comparable to dexamethasone .

Comparative Efficacy :

Compound Target Pathway IC50/EC50 (µM) Model System
Parecoxib COX-2 inhibition 0.005 Human recombinant
HWA-486 DHODH inhibition 0.3 Murine lymphocytes
10f Antibody production inhibition 1.2 Mouse splenocytes
This compound Hypothesized COX-2 inhibition N/A N/A

Note: The target compound’s activity is inferred from structural similarities to COX-2 inhibitors like Parecoxib, though experimental validation is required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.